8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Medicinal Chemistry Lead Optimization Blood-Brain Barrier Permeability

Generic triazolopyridine sourcing introduces unreliable lipophilicity and metabolic profiles, delaying CNS lead optimization. This 8-bromo-N-(2,2,2-trifluoroethyl) derivative solves that with a definitive dual-functional architecture. - CNS-Optimized Core: XLogP3 of 3.3 and a metabolically stable trifluoroethylamine motif directly mimic purine ribose pocket interactions. - Rapid Diversification: The 8-bromine handle enables immediate Suzuki or Buchwald-Hartwig coupling, reducing synthetic steps versus the parent 8-bromo scaffold. - Consistent Quality: Supplied at ≥98% purity to ensure reproducible cross-coupling yields in lead generation.

Molecular Formula C8H6BrF3N4
Molecular Weight 295.06 g/mol
Cat. No. B12855687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Molecular FormulaC8H6BrF3N4
Molecular Weight295.06 g/mol
Structural Identifiers
SMILESC1=CN2C(=NN=C2NCC(F)(F)F)C(=C1)Br
InChIInChI=1S/C8H6BrF3N4/c9-5-2-1-3-16-6(5)14-15-7(16)13-4-8(10,11)12/h1-3H,4H2,(H,13,15)
InChIKeyHJOQBDCUCFBYGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine: Specialized Triazolopyridine Building Block


8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 1626336-86-4) is a highly functionalized heterocyclic building block within the [1,2,4]triazolo[4,3-a]pyridine class [1]. It features a bromine atom at the 8-position and a 2,2,2-trifluoroethyl group on the exocyclic 3-amine, combining a versatile synthetic handle for cross-coupling with the distinct electronic and lipophilic character of a fluorinated alkylamine [2]. Its molecular formula is C₈H₆BrF₃N₄ with a molecular weight of 295.06 g/mol, and it is typically supplied at ≥98% purity for research and development use .

1 8-Bromo enables cross-coupling diversification (Suzuki, Buchwald-Hartwig)
2 N-(2,2,2-trifluoroethyl) modifies electronic profile and lipophilicity
3 High-purity building block for lead optimization workflows

Why Generic Triazolopyridine Substitution Fails


Generic substitution within the [1,2,4]triazolo[4,3-a]pyridin-3-amine class is unreliable due to the profound impact of substituents on key drug-like physicochemical properties. The combination of an 8-bromo and N-(2,2,2-trifluoroethyl) group in this compound is not simply additive; it creates a unique profile of lipophilicity, electronic distribution, and conformational constraint that direct analogs cannot replicate [1]. For instance, replacing the trifluoroethyl group with a methyl or ethyl group drastically reduces lipophilicity (cLogP) and metabolic stability, while removing the bromine eliminates a critical vector for further functionalization. These differences necessitate a compound-specific procurement strategy rather than class-based substitution .

Trifluoroethyl group replacement
Replacing trifluoroethyl with methyl or ethyl may shift lipophilicity (cLogP) and metabolic stability, altering lead-like properties.
8-Bromo removal
Removing the bromine eliminates the primary synthetic handle, limiting further diversification and structure-activity exploration.
Simple alkyl analog selection
Non-fluorinated analogs may not replicate target engagement or permeability profiles seen with the trifluoroethyl-substituted scaffold.

Quantitative Differentiation Versus Closest Analogs


Enhanced Lipophilicity vs. Non-Fluorinated Analogs

The target compound exhibits significantly higher lipophilicity than its non-fluorinated alkylamine analogs. Its computed XLogP3 is 3.3, compared to approximately 1.5 for the 8-bromo-N-methyl analog and ~1.9 for the 8-bromo-N-ethyl analog [1]. This increase of 1.4–1.8 log units directly impacts predicted membrane permeability and CNS penetration potential.

Lipophilicity (XLogP3)
Cross-study comparable
Target: 3.3 | Analogs: ~1.5–1.9 | Δ +1.4–1.8
Supports predicted membrane permeability context
Computed property; experimental validation required.
Medicinal Chemistry Lead Optimization Blood-Brain Barrier Permeability

Increased Molecular Complexity and Fsp³ Character

The target compound has a molecular weight of 295.06 g/mol and features 2 rotatable bonds, attributes that place it in a favorable space for lead-like molecules [1]. In contrast, the parent scaffold 8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine has a molecular weight of only 213.03 and 0 rotatable bonds between the core and side chain . The addition of the trifluoroethyl group increases molecular complexity and Fsp³, which correlates with improved clinical success rates.

Molecular Complexity
Class-level inference
295.06 g/mol
2 rot. bonds
Higher Fsp³ may support favorable PK profile context
Parent scaffold: 213.03 g/mol, 0 rot. bonds.
Fragment-Based Drug Discovery Chemical Biology Molecular Complexity

Unique Hydrogen Bond Acceptor Profile

The target compound possesses 6 hydrogen bond acceptor (HBA) sites, contributed by the triazole, pyridine, and trifluoroethyl groups, while having only 1 hydrogen bond donor (HBD) [1]. This 6:1 HBA:HBD ratio is distinct from the 4:2 ratio of the parent 8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine [2]. For kinase inhibitor design, where a high number of HBA interactions with the hinge region is critical, this compound's HBA profile offers a superior starting point.

H-Bond Acceptor Profile
Cross-study comparable
Target: HBA 6, HBD 1 | Parent: HBA 4, HBD 2
Supports hinge-binding interaction analysis
Computed property; for ATP-competitive inhibitor design context.
Structure-Based Drug Design Pharmacophore Modeling Kinase Inhibitor Design

Optimal Scientific and Industrial Applications


Kinase Inhibitor Lead Optimization

Given its high hydrogen bond acceptor count (6 HBA), low donor count (1 HBD), and the presence of a bromine as a synthetic handle, this compound is ideally suited as a core scaffold for developing ATP-competitive kinase inhibitors. The trifluoroethyl group mimics hydrophobic purine ribose pocket interactions, as demonstrated by its use in related triazolopyridine kinase inhibitor patents [1].

CNS-Penetrant Drug Discovery

With an XLogP3 of 3.3, this compound is in the optimal lipophilicity window for CNS drug design. It can serve as a privileged starting point for neuroscience targets where blood-brain barrier penetration is a primary requirement, outperforming less lipophilic triazolopyridine analogs [2].

Fragment-to-Lead Evolution with Synthetic Versatility

The 8-bromo substituent enables rapid diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the N-trifluoroethyl group provides a metabolically stable alkylamine motif. This dual functionality reduces the number of synthetic steps needed to reach lead-like molecules compared to the parent 8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
High HBA count, low HBD, and bromine synthetic handle
Hinge-binding motif assessment and cross-coupling efficiency
CNS-penetrant drug discovery
Lipophilicity profile supporting predicted BBB permeability
Permeability assay and CNS target engagement validation
Fragment-to-lead evolution
Dual functionality: 8-bromo handle and trifluoroethyl stability
Diversification scope and metabolic stability profiling
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